8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione
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Overview
Description
This compound is characterized by its molecular formula C6H5BrN4O2 and a molecular weight of 245.03 g/mol . It is primarily used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione typically involves the bromination of 3-methylxanthine. The reaction is carried out using bromine in an organic solvent such as acetic acid or chloroform under controlled temperature conditions .
Industrial Production Methods: On an industrial scale, the production of this compound involves the use of large-scale reactors where the bromination reaction is carefully monitored to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products Formed:
Substitution Products: Various substituted xanthines depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of xanthine.
Reduction Products: Reduced forms of the compound.
Scientific Research Applications
8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and receptor binding.
Medicine: Serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione involves its interaction with specific molecular targets such as enzymes and receptors. It acts as an inhibitor of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP levels. This results in various physiological effects, including modulation of neurotransmitter release and smooth muscle relaxation .
Comparison with Similar Compounds
- 8-Bromo-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-7-(2-hydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 8-Bromo-3-methyl-7-propyl-3,7-dihydro-purine-2,6-dione
Uniqueness: 8-Bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione is unique due to its specific bromination pattern, which imparts distinct chemical properties and biological activities. Its ability to inhibit phosphodiesterase enzymes makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C7H9BrN4O2 |
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Molecular Weight |
261.08 g/mol |
IUPAC Name |
8-bromo-3,7-dimethyl-4,5-dihydropurine-2,6-dione |
InChI |
InChI=1S/C7H9BrN4O2/c1-11-3-4(9-6(11)8)12(2)7(14)10-5(3)13/h3-4H,1-2H3,(H,10,13,14) |
InChI Key |
YQLSZMICOIQWQO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C(N=C1Br)N(C(=O)NC2=O)C |
Origin of Product |
United States |
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